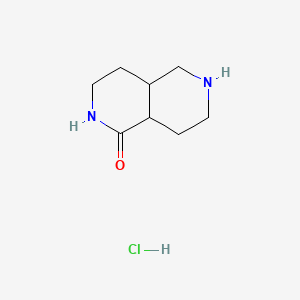

Octahydro-2,6-naphthyridin-1(2H)-one hcl

Description

Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride (C₈H₁₅ClN₂O) is a heterocyclic compound featuring a saturated naphthyridinone core with two nitrogen atoms in its bicyclic structure. The hydrochloride (HCl) salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications. The parent compound, a lactam (cyclic amide), has a molecular weight of approximately 190.45 g/mol. Its saturated ring system distinguishes it from aromatic naphthyridine derivatives, influencing physicochemical properties like polarity and conformational flexibility .

Properties

Molecular Formula |

C8H15ClN2O |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;hydrochloride |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H |

InChI Key |

GMNXKOCXRFPFRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2C1CNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Octahydro-2,6-naphthyridin-1(2H)-one Hydrochloride

General Synthetic Route

The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride generally involves:

Stepwise Synthesis Details

Starting Material Preparation

Aminopyridine or aminonicotinonitrile derivatives are reacted with diethyl malonate or similar active methylene compounds under basic conditions (e.g., sodium ethoxide in ethanol) to form bicyclic naphthyridinones.

Example: 4-Aminonicotinonitrile reacts with diethyl malonate in sodium ethoxide/ethanol to yield bicyclic intermediates bearing amino groups at specific positions.

Cyclization and Condensation

The bicyclic system is formed by condensation of the amino-substituted pyridine with ketoesters such as methyl phenylacetate or malonamide derivatives, often catalyzed by bases like piperidine in ethanol.

Alternative condensation agents include dimethyl malonate, methyl cyanoacetate, or methyl phenylacetate to introduce different substituents on the bicyclic framework.

Reduction to Octahydro Derivative

The partially unsaturated bicyclic naphthyridinone is subjected to catalytic hydrogenation or transfer hydrogenation to saturate the rings fully, yielding the octahydro derivative.

Catalysts such as Pd/C or PdCl2 with appropriate ligands (e.g., DPEphos) under hydrogen or ethylene gas pressure are employed.

Transfer hydrogenation methods have been developed to improve enantioselectivity and yield, avoiding chromatographic purification and enabling scale-up.

Formation of Hydrochloride Salt

The free base octahydro-2,6-naphthyridin-1(2H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

The reaction mixture is often neutralized or basified carefully to precipitate the hydrochloride salt, which is then isolated by filtration and purified by recrystallization.

Example Synthetic Procedure (Adapted from Literature)

Reaction Mechanisms and Key Considerations

The condensation steps proceed via nucleophilic attack of the amino group on activated esters or ketoesters, followed by cyclization to form the bicyclic ring.

The reduction step saturates the pyridine rings, converting aromatic nitrogen heterocycles into octahydro derivatives, which significantly alters the compound's chemical properties.

Choice of catalyst and ligand in hydrogenation is critical for yield and stereoselectivity.

Salt formation requires careful pH control to ensure precipitation of the hydrochloride without decomposition.

Data Tables Summarizing Key Preparation Conditions

Summary of Research Findings

The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is well-established through condensation of amino-substituted pyridine precursors with ketoesters, followed by catalytic hydrogenation and salt formation.

Recent advances have improved the hydrogenation step by employing novel ligands and reaction conditions to enhance yield and optical purity, enabling scalable production.

Purification of the hydrochloride salt is straightforward via crystallization after pH adjustment, with high purity achievable.

The synthetic routes allow for structural modifications at various positions, enabling the preparation of a range of derivatives for biomedical applications.

Scientific Research Applications

Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between Octahydro-2,6-naphthyridin-1(2H)-one HCl and related compounds:

Table 1: Comparative Analysis of Octahydro-2,6-naphthyridin-1(2H)-one HCl and Analogous Compounds

Detailed Findings:

Structural and Functional Comparisons Aromatic vs. Counterion Effects: Compared to its acetate analog (C₁₀H₁₈N₂O₃), the HCl salt (C₈H₁₅ClN₂O) offers higher water solubility, critical for intravenous formulations. The acetate’s lipophilicity may favor transdermal delivery . Heterocyclic Diversity: Octahydro-2(1H)-quinolinone (C₉H₁₅NO) shares a saturated bicyclic structure but lacks the second nitrogen atom, reducing hydrogen-bonding capacity and altering pharmacological profiles .

Octodrine HCl: A stimulant with an aliphatic amine structure (C₈H₁₉N·HCl), its mechanism diverges entirely from naphthyridinone-based compounds, highlighting the role of heterocycles in target specificity .

Safety and Handling

- The acetate form of the target compound carries skin and eye irritation hazards (H315/H319) , likely shared by the HCl salt. OTNE’s IFRA-regulated use in cosmetics underscores the importance of substituents in toxicity profiles .

Q & A

Q. What are the recommended synthesis methods for Octahydro-2,6-naphthyridin-1(2H)-one HCl, and how do reaction conditions influence yield?

The compound can be synthesized via halogenation of naphthyridinone precursors. For example, bromination of 7-chloro-1,2-dihydro-2,6-naphthyridin-1-one with N-bromosuccinimide (NBS) in dichloromethane at room temperature achieves a 69.7% yield . Alternatively, phosphoryl halides (e.g., POCl₃ or POBr₃) under reflux conditions can halogenate 2,6-naphthyridin-1(2H)-one derivatives, with yields ranging from 71% to 77% depending on reaction time and temperature . Optimization requires monitoring reaction progress via LC-MS [(ES, m/z) = 181 [M+1]] to confirm intermediate formation .

Q. What safety protocols are critical for handling Octahydro-2,6-naphthyridin-1(2H)-one HCl in laboratory settings?

Strict adherence to hazard codes is essential. For example:

- P201 : Obtain specialized instructions before use.

- P301 + P310 : Immediate medical consultation required if ingested.

- P402 + P404 : Store in a dry, airtight container to prevent moisture absorption or decomposition . Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential instability (H200 code) .

Q. How can researchers validate the purity and structural integrity of Octahydro-2,6-naphthyridin-1(2H)-one HCl?

Use a combination of:

- LC-MS : To confirm molecular weight (e.g., m/z = 181 [M+1]) and detect impurities .

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values.

- Melting point determination : Compare observed values (e.g., 265–275°C for analogous naphthyridine derivatives) with literature data .

Advanced Research Questions

Q. What strategies optimize halogenation at specific positions of the naphthyridine core, and how does regioselectivity affect downstream applications?

Halogenation at activated positions (e.g., 2-, 3-, 5-, or 7-positions) is achieved using phosphoryl halides under controlled conditions. For example, POCl₃ at reflux selectively chlorinates the 1-position of 2,6-naphthyridin-1(2H)-one, enabling subsequent cross-coupling reactions . Regioselectivity is influenced by steric and electronic factors, which can be modeled computationally to predict reactive sites.

Q. How does the stability of Octahydro-2,6-naphthyridin-1(2H)-one HCl vary under different pH and temperature conditions?

Design stability studies using:

Q. How can researchers resolve contradictions between observed reactivity and theoretical predictions for naphthyridine derivatives?

Discrepancies often arise from impurities or unaccounted solvent effects. For example, a reported 69.7% yield in bromination may reflect incomplete reaction or side-product formation. Mitigation strategies include:

- Purity reassessment : Use gradient HPLC to isolate and identify byproducts.

- Computational modeling : Apply density functional theory (DFT) to map reaction pathways and identify kinetic vs. thermodynamic control .

Q. What mechanistic insights guide the design of novel naphthyridine-based inhibitors or catalysts?

Key considerations include:

- Electronic profiling : Use Hammett constants to predict substituent effects on reactivity.

- Crystallographic data : Analyze bond angles and distances in halogenated derivatives to infer steric constraints . For example, bromine at the 4-position (as in 4-bromo-7-chloro-2,6-naphthyridin-1(2H)-one) enhances electrophilicity for nucleophilic substitution .

Q. What regulatory frameworks apply to preclinical studies involving Octahydro-2,6-naphthyridin-1(2H)-one HCl?

While no specific guidelines exist for this compound, follow:

- OECD GLP principles : For toxicity and ecotoxicity assessments.

- IFRA-like safety limits : Analogous to OTNE standards, which restrict concentrations in biological assays based on hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.